molecular formula C17H19NO2 B13850741 (4-sec-Butyl-phenyl)-carbamic acid phenyl ester

(4-sec-Butyl-phenyl)-carbamic acid phenyl ester

Cat. No.: B13850741
M. Wt: 269.34 g/mol
InChI Key: LYBVJOFHGUXEHS-UHFFFAOYSA-N
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Description

Phenyl N-(4-butan-2-ylphenyl)carbamate is a compound belonging to the carbamate family. Carbamates are organic compounds derived from carbamic acid (NH2COOH). They are widely used in various fields, including medicinal chemistry, agriculture, and industrial applications. This particular compound features a phenyl group and a butan-2-ylphenyl group attached to a carbamate moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl N-(4-butan-2-ylphenyl)carbamate can be achieved through several methods:

    Amination (Carboxylation) or Rearrangement: This method involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI).

    Carbamoylation: This one-pot reaction involves carbonylimidazolide in water with a nucleophile, providing an efficient method for preparing carbamates without an inert atmosphere.

Industrial Production Methods

Industrial production of carbamates, including phenyl N-(4-butan-2-ylphenyl)carbamate, often involves large-scale synthesis using similar methods as described above. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

Phenyl N-(4-butan-2-ylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.

    Substitution: The phenyl and butan-2-ylphenyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may produce amines.

Scientific Research Applications

Phenyl N-(4-butan-2-ylphenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of phenyl N-(4-butan-2-ylphenyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can modulate inter- and intramolecular interactions with enzymes or receptors. This modulation is due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety, allowing the compound to participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Phenyl N-(4-butan-2-ylphenyl)carbamate can be compared with other carbamate derivatives:

Phenyl N-(4-butan-2-ylphenyl)carbamate stands out due to its unique combination of phenyl and butan-2-ylphenyl groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

phenyl N-(4-butan-2-ylphenyl)carbamate

InChI

InChI=1S/C17H19NO2/c1-3-13(2)14-9-11-15(12-10-14)18-17(19)20-16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,18,19)

InChI Key

LYBVJOFHGUXEHS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2

Origin of Product

United States

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